2-Chloro-3-(4-phenoxyanilino)naphthoquinone
CAS No.: 487025-33-2
Cat. No.: VC16142862
Molecular Formula: C22H14ClNO3
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 487025-33-2 |
|---|---|
| Molecular Formula | C22H14ClNO3 |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 2-chloro-3-(4-phenoxyanilino)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C22H14ClNO3/c23-19-20(22(26)18-9-5-4-8-17(18)21(19)25)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13,24H |
| Standard InChI Key | MCAILCSAALHVMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Substituent Effects
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 2-chloro-3-(4-phenoxyanilino)naphthoquinone typically involves a two-step process:
Chlorination of 1,4-Naphthoquinone
1,4-Naphthoquinone undergoes electrophilic chlorination using reagents like sulfuryl chloride () or chlorine gas in acetic acid to yield 2,3-dichloro-1,4-naphthoquinone .
Nucleophilic Substitution with 4-Phenoxyaniline
The 3-chloro position of 2,3-dichloro-1,4-naphthoquinone is selectively substituted with 4-phenoxyaniline in the presence of a Lewis acid catalyst (e.g., ):
Reaction conditions: reflux in ethanol (4–6 h, 70–80°C), yielding 65–78% product .
Optimization Strategies
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Catalyst Screening: CeCl improves regioselectivity by stabilizing the transition state .
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Solvent Effects: Acetonitrile enhances reaction rates compared to ethanol due to higher polarity .
Biological Activity and Mechanisms
Mechanism of EGFR Inhibition
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Competitive ATP Binding: The naphthoquinone core mimics ATP’s adenine moiety, occupying the hydrophobic pocket of EGFR’s kinase domain .
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Key Interactions: Van der Waals forces with residues A743, K745, and L788 stabilize binding, while the 4-phenoxyanilino group enhances hydrophobic contacts .
Antimicrobial Properties
Naphthoquinones disrupt microbial electron transport chains via redox cycling, generating reactive oxygen species (ROS). Chlorinated derivatives show enhanced activity against Staphylococcus aureus (MIC: 2–8 μg/mL) .
Pharmacological Applications
Drug-Likeness and ADMET Profiles
| Parameter | Value/Rating |
|---|---|
| Lipophilicity (LogP) | 3.2 ± 0.4 |
| Water Solubility | Poor (<10 μg/mL) |
| CYP450 Inhibition | Moderate (CYP3A4) |
| Plasma Protein Binding | 92–95% |
Data extrapolated from analogs suggest moderate oral bioavailability but potential hepatotoxicity at high doses .
Future Research Directions
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